molecular formula C10H21NO B1457311 Tert-butyl(oxan-4-ylmethyl)amine CAS No. 1250224-81-7

Tert-butyl(oxan-4-ylmethyl)amine

Cat. No.: B1457311
CAS No.: 1250224-81-7
M. Wt: 171.28 g/mol
InChI Key: ATDFACRIJOKTJC-UHFFFAOYSA-N
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Description

Tert-butyl(oxan-4-ylmethyl)amine is an organic compound . It is a derivative of tert-butylamine, which is an aliphatic primary amine .


Synthesis Analysis

Tert-butylamine, a related compound, can be synthesized commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine .


Molecular Structure Analysis

Tert-butylamine, a related compound, has the molecular formula CHN with an average mass of 73.137 Da and a mono-isotopic mass of 73.089149 Da . The structure of the tert-butyl group is (CH3)3C .


Physical and Chemical Properties Analysis

Tert-butylamine, a related compound, is a colorless liquid with a typical amine-like odor . It has a density of 0.696 g/mL, a melting point of -67.50 °C, and a boiling point of 43 to 47 °C . It is miscible in water .

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butyl(oxan-4-ylmethyl)amine and its derivatives are instrumental in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, for instance, serve as versatile intermediates for producing a wide array of amines with high enantioselectivity. These compounds facilitate the addition of various nucleophiles and the imine group activation, making them crucial for synthesizing complex molecules like amino acids, amino alcohols, and trifluoromethyl amines. This method's significance is evident in its application across multiple scientific fields, from material science to drug development, due to its reliability in synthesizing structurally diverse and complex amine structures using simple starting materials (Ellman, Owens, & Tang, 2002), (Xu, Chowdhury, & Ellman, 2013), (Ellman, 2003).

Organic Synthesis and Catalysis

The this compound group plays a crucial role in organic synthesis and catalysis. Its derivatives are pivotal in facilitating reactions like Diels-Alder reactions, nucleophilic substitutions, and radical reactions, leading to the generation of a plethora of complex organic compounds. These reactions are vital for constructing intricate molecular architectures and are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability of this compound derivatives to act as catalysts or reactive intermediates underscores their importance in organic chemistry (Padwa, Brodney, & Lynch, 2003), (Jasch, Höfling, & Heinrich, 2012).

Bioactive Molecule Synthesis

Compounds related to this compound are integral in synthesizing bioactive molecules. They serve as intermediates or key components in the creation of molecules with potential therapeutic effects, like antitumor activity. The intricate molecular structures derived from these compounds highlight the role of this compound in medicinal chemistry, where precision and the ability to tailor molecular structures are paramount (Ye Jiao et al., 2015), (Hu et al., 2010).

Safety and Hazards

Tert-butylamine, a related compound, is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl(oxan-4-ylmethyl)amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. It is essential to determine the optimal dosage range to maximize the benefits while minimizing the adverse effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by the cell. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can influence its activity and function. For example, this compound can be transported into cells via membrane transporters, where it can interact with intracellular targets and exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)11-8-9-4-6-12-7-5-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDFACRIJOKTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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